4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole
Description
4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole (hereafter referred to as Compound A) is a heterocyclic small molecule featuring a pyrimidine core substituted with a cyclopropyl group, a piperidine ring functionalized with an oxazole moiety, and a methyl-oxazole side chain. The synthesis of such compounds often involves coupling reactions between piperidine derivatives and heterocyclic precursors, as exemplified in methodologies for related pyrimidinone and tetrazole derivatives . Structural determination of similar compounds frequently employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and has been critical in validating complex heterocyclic architectures .
Properties
IUPAC Name |
4-[[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13-21-16(11-23-13)9-22-6-4-14(5-7-22)10-24-18-8-17(15-2-3-15)19-12-20-18/h8,11-12,14-15H,2-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHSSMDUKNGUKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2CCC(CC2)COC3=NC=NC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of this compound generally involves several synthetic steps:
Formation of the Pyrimidine Ring: : Typically, the synthesis begins with the preparation of the 6-cyclopropylpyrimidine-4-yl scaffold. This can be accomplished through cyclization reactions involving suitable precursors like amino ketones or diketones.
Piperidine Substitution: : The next step involves the attachment of the piperidine moiety. This can be achieved via nucleophilic substitution reactions where the piperidine group is introduced under controlled conditions.
Attachment of the Oxazole Ring: : Finally, the oxazole ring is constructed and attached to complete the molecule. This usually involves cyclization reactions involving appropriately substituted acyl derivatives.
Industrial Production Methods
On an industrial scale, the production of 4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole is streamlined to minimize cost and maximize yield. Methods include optimization of reaction times, temperatures, and the use of catalysts to facilitate the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various reactions, including:
Oxidation: : The presence of multiple heteroatoms allows it to undergo oxidation reactions, especially at the piperidine and oxazole moieties.
Reduction: : Certain reducing conditions can target the heterocyclic rings.
Substitution: : The nitrogen atoms within the rings make the compound amenable to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents include oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid), reducing agents such as LiAlH4 (Lithium aluminum hydride), and nucleophiles like halides and alcohols under basic conditions.
Major Products
The reactions primarily yield substituted derivatives or oxidized products, which can then be further modified or used in various applications.
Scientific Research Applications
This compound has extensive applications in scientific research, including:
Chemistry: : Used as a building block for more complex molecules.
Biology: : Serves as a ligand in receptor binding studies.
Medicine: : Potential therapeutic agent due to its ability to interact with biological targets.
Industry: : Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The oxazole and pyrimidine rings allow it to fit into binding sites, altering the function of the target molecule. These interactions can modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Compound A belongs to a broader class of piperidine-containing heterocycles, which are explored for their diverse pharmacological properties. Below is a comparative analysis with structurally related compounds:
Table 1: Key Structural Features and Properties
*Calculated based on formula C₁₉H₂₃N₅O₂.
Key Observations:
Core Heterocycle Differences: Compound A’s oxazole core is smaller and less polar than BJ06499’s benzothiadiazole, which may enhance membrane permeability . In contrast, benzothiadiazole’s electron-deficient aromatic system could favor interactions with polar enzyme pockets.
Piperidine Substituent Variations :
- Both Compound A and BJ06499 share the (6-cyclopropylpyrimidin-4-yl)oxy methyl group on piperidine, suggesting a conserved role in target binding (e.g., kinase inhibition). However, BJ06499’s sulfonyl linkage adds steric bulk and polarity, which may reduce bioavailability compared to Compound A’s methylene bridge .
- Patent compounds feature substituents like coumarin-3-yl or indazolyl, which confer fluorescence or enhanced π-stacking capabilities, respectively .
In contrast, coumarin derivatives (e.g., 4i in ) introduce conjugated systems that could interfere with metabolic stability .
Research Findings and Pharmacological Implications
While direct pharmacological data for Compound A are unavailable in the provided evidence, insights can be extrapolated from analogs:
- BJ06499 : The sulfonyl group in BJ06499 may improve solubility but could limit blood-brain barrier penetration compared to Compound A .
- Pyrimidinone-Tetrazole Derivatives (): Compounds like 4i and 4j exhibit hybrid architectures combining pyrimidinone and tetrazole moieties. Their synthesis routes (e.g., cyclocondensation) suggest scalable methods applicable to Compound A’s production .
- Patent Compounds () : Structural diversity in substituents (e.g., piperazin-1-yl, dimethylpyrazolyl) highlights the importance of modular design in optimizing pharmacokinetic profiles, a strategy relevant to refining Compound A’s derivatives .
Biological Activity
The compound 4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological activity, and relevant research findings.
Structural Characteristics
The compound features several key structural components that contribute to its biological activity:
- Piperidine Ring : A six-membered ring that is common in many pharmacologically active compounds.
- Cyclopropyl-substituted Pyrimidine : This moiety may enhance the compound's interaction with various biological targets.
- Isoxazole Moiety : Known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.
The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects. The structural diversity allows for multiple modes of action, which is a hallmark of many bioactive compounds.
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit antimicrobial properties. For instance, piperidine derivatives have shown effectiveness against various bacterial strains. In studies, derivatives of piperidine have been evaluated for their antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong inhibition .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Enzymes such as acetylcholinesterase (AChE) and urease are critical targets in pharmacology. Compounds similar to the one have displayed significant inhibitory activity against these enzymes, suggesting that this compound may also possess similar properties .
Case Studies and Research Findings
A variety of studies have investigated the biological activities of compounds related to 4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole. Below are some notable findings:
Q & A
Basic Research Question
- Forced Degradation : Expose to heat (40–80°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .
- Long-Term Stability : Store at –20°C (lyophilized) or 4°C (solution in DMSO) and monitor purity monthly .
- pH Stability : Assess solubility and degradation in buffers (pH 3–9) .
What computational approaches predict the compound’s binding affinity to biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability .
- QSAR Modeling : Train models on pyrimidine/oxazole derivatives to correlate substituents with activity .
How can spectral data contradictions arising from stereoisomerism be addressed?
Advanced Research Question
- Chiral Chromatography : Separate enantiomers using CHIRALPAK® columns .
- VCD Spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis .
What are the critical considerations for scaling up the synthesis from milligram to gram quantities?
Advanced Research Question
- Purification : Replace column chromatography with recrystallization or centrifugal partition chromatography .
- Reagent Safety : Substitute hazardous reagents (e.g., SnCl₂) with greener alternatives (e.g., Zn/HOAc) .
- Process Optimization : Use flow chemistry for exothermic steps (e.g., cyclopropanation) .
How does the compound’s logP affect its pharmacokinetic properties, and how is this measured?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
